molecular formula C16H21ClN2O2 B1460466 Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride CAS No. 2108599-85-3

Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride

Cat. No.: B1460466
CAS No.: 2108599-85-3
M. Wt: 308.8 g/mol
InChI Key: SHFVKNYJJZWTGE-UHFFFAOYSA-N
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Description

Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride is a synthetic indole derivative with the molecular formula C₁₆H₂₁ClN₂O₂ and a molecular weight of 308.81 g/mol (CAS: 2108599-85-3) . Its structure comprises a pyridoindole core substituted with a methyl group at the 8-position and a methyl ester-linked propanoate side chain.

Properties

IUPAC Name

methyl 3-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.ClH/c1-11-3-4-14-12(9-11)13-10-17-7-5-15(13)18(14)8-6-16(19)20-2;/h3-4,9,17H,5-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFVKNYJJZWTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CNCC3)CCC(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells, inhibit microbial growth, and modulate inflammatory responses. These effects are mediated through interactions with specific cellular receptors and signaling molecules, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately lead to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites. These metabolites may have different biological activities compared to the parent compound. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in cell growth, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, and disruption of normal physiological processes. It is important to determine the optimal dosage range to achieve the desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are more water-soluble and easier to excrete. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm, nucleus, or mitochondria. The distribution of the compound within tissues can also affect its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria to affect cellular metabolism and energy production.

Biological Activity

Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride (CAS No. 2108599-85-3) is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties based on available research findings.

  • Molecular Formula : C16H21ClN2O2
  • Molecular Weight : 308.81 g/mol
  • Purity : Typically around 97% in commercial preparations

Research indicates that compounds similar to this compound may exhibit various biological activities through the modulation of signaling pathways and enzymatic actions. Notably, it may interact with lysyl oxidase, an enzyme critical for collagen and elastin biosynthesis. Inhibition of lysyl oxidase has been linked to potential therapeutic effects in conditions such as fibrosis and cancer due to its role in extracellular matrix remodeling .

Biological Activity

Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties. For instance, compounds with similar structural motifs have shown efficacy against viruses like HIV and other enveloped viruses by preventing viral entry into host cells. The mechanism typically involves interaction with viral glycoproteins .

Cytotoxicity : Evaluations of related compounds have demonstrated low cytotoxicity at therapeutic concentrations. For example, in assays measuring cell viability and antiviral activity (e.g., VSV-S assay), compounds showed significant antiviral effects without reaching cytotoxic levels (CC50 > 100 μM) at the highest concentrations tested .

Case Studies

  • Lysyl Oxidase Inhibition : A study highlighted the dual role of lysyl oxidase inhibitors in reducing smooth muscle cell proliferation while also serving as tumor suppressors. This suggests that this compound could have implications in vascular pathology and cancer treatment strategies .
  • Antiviral Screening : In a screening study for antiviral activity against various viruses, compounds structurally related to this compound were found to significantly inhibit viral infection at low concentrations while maintaining high cell viability .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
Lysyl Oxidase InhibitionReduces collagen remodeling; potential tumor suppression
Antiviral ActivitySignificant inhibition of viral entry; low cytotoxicity
CytotoxicityCC50 > 100 μM at highest tested concentration

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and pharmacological differences between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Pharmacological Activity/Notes References
Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride (Target) C₁₆H₂₁ClN₂O₂ 308.81 8-methyl, methyl ester Potential prodrug; enhanced lipophilicity
3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride C₁₅H₁₉ClN₂O₂ 294.78 8-methyl, carboxylic acid Likely active metabolite; higher polarity
N-Hydroxy-4-((2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)methyl)benzamide C₂₀H₂₂ClN₃O₂ 358.44 2-methyl, hydroxamic acid, benzamide HDAC inhibitor; oncology applications
[8-Fluoro-2-(naphthalene-1-carbonyl)-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]acetic acid C₂₄H₁₉FN₂O₃ 402.42* 8-fluoro, naphthalene-carbonyl, acetic acid Prostanoid D2 receptor antagonist
Methyl 4-((8-chloro-2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)methyl)benzoate Not fully reported N/A 8-chloro, 2-methyl, benzoyl ester Discontinued; potential stability/toxicity issues
3-[2-(tert-Butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid C₂₀H₂₆N₂O₄ 358.44 tert-Boc protection, carboxylic acid Synthetic intermediate; improved stability

*Calculated molecular weight based on formula in .

Key Findings from Comparative Analysis

Functional Group Impact on Bioactivity :

  • The methyl ester in the target compound likely serves as a prodrug, improving membrane permeability compared to the carboxylic acid derivative (C₁₅H₁₉ClN₂O₂) . Ester-to-acid conversion in vivo may modulate pharmacokinetics.
  • The hydroxamic acid group in C₂₀H₂₂ClN₃O₂ () confers HDAC inhibitory activity, a mechanism distinct from the target compound’s presumed effects .

In contrast, the 8-methyl group in the target compound may prioritize metabolic stability over potency. Aromatic Modifications: The naphthalene moiety in the D2 antagonist increases hydrophobicity, possibly extending half-life , whereas the benzoate derivative () was discontinued, suggesting challenges in efficacy or safety .

Synthetic Utility :

  • The tert-Boc-protected derivative (C₂₀H₂₆N₂O₄) is a stable intermediate for further functionalization, highlighting the target compound’s role in modular synthesis .

Pharmacological Diversity: While the target compound and its acid form may target similar pathways (e.g., neurotransmitter modulation), the hydroxamic acid derivatives () and D2 antagonist () exemplify structural tailoring for distinct therapeutic areas, such as cancer and prostanoid signaling .

Preparation Methods

Synthesis of the Tetrahydro-γ-carboline Core

The key intermediate, 8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indole, is synthesized primarily via a Fischer indole synthesis approach, which involves:

  • Starting from aryl hydrazines and a suitable Boc-protected 4-piperidone.
  • Formation of the enehydrazine intermediate followed by acid-catalyzed rearrangement through a-sigmatropic shift.
  • Cyclization and elimination of ammonia to form the tetrahydro-γ-carboline ring system.

This method is efficient and yields moderate to high amounts of the core structure. Electron-poor hydrazines may require more forcing conditions such as the use of trifluoroboron etherate complexes to drive the reaction to completion.

Step Reagents/Conditions Outcome
1 Aryl hydrazine + Boc-protected 4-piperidone Formation of enehydrazine intermediate
2 Acid catalysis (e.g., HCl or 2,4,6-trichloro-1,3,5-triazine) -sigmatropic rearrangement and cyclization
3 Heating in ethanol or solvent mixture Formation of tetrahydro-γ-carboline core

Functionalization with the Propanoate Ester Group

The propanoate moiety is introduced by coupling the tetrahydro-γ-carboline core with methyl 3-bromopropanoate or related activated esters. Typical procedures include:

  • Alkylation of the nitrogen or carbon position on the core with methyl 3-bromopropanoate under basic conditions.
  • Use of bases such as potassium carbonate or triethylamine to facilitate nucleophilic substitution.
  • Reaction solvents such as acetonitrile or dichloromethane under controlled temperature (0 °C to room temperature).

Formation of the Hydrochloride Salt

The final step involves conversion of the free base of the methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate to its hydrochloride salt by:

  • Treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether.
  • Precipitation of the hydrochloride salt, followed by filtration and drying.

This salt formation improves the compound's stability, solubility, and handling properties for pharmaceutical applications.

Detailed Research Findings and Data

Synthetic Route Overview

Step No. Reaction Type Key Reagents/Conditions Yield Range (%) Notes
1 Fischer Indole Synthesis Aryl hydrazine + Boc-4-piperidone, acid catalyst 50-85 Electron-poor hydrazines may need stronger conditions
2 Methylation (if needed) Methyl iodide or methyl-substituted hydrazine 70-90 Position-specific methylation critical for activity
3 Alkylation with ester Methyl 3-bromopropanoate, K2CO3 or Et3N, MeCN/DCM 60-80 Controlled temperature to avoid side reactions
4 Salt formation HCl in EtOH or ether Quantitative Precipitation and purification of hydrochloride salt

Representative Experimental Procedure (Adapted)

  • Synthesis of 8-methyl tetrahydro-γ-carboline core:

    • Mix 8-methyl aryl hydrazine (1 equiv) with Boc-protected 4-piperidone (1 equiv) in ethanol.
    • Add catalytic amount of HCl and heat at reflux for 6-12 hours.
    • Cool, neutralize, extract, and purify by column chromatography.
  • Alkylation with methyl 3-bromopropanoate:

    • Dissolve the tetrahydro-γ-carboline core (1 equiv) in dry acetonitrile.
    • Add potassium carbonate (2 equiv) and methyl 3-bromopropanoate (1.2 equiv).
    • Stir at 0 °C to room temperature for 12-24 hours.
    • Filter, concentrate, and purify by silica gel chromatography.
  • Formation of hydrochloride salt:

    • Dissolve the alkylated product in ethanol.
    • Bubble dry HCl gas or add HCl solution dropwise until precipitation occurs.
    • Filter the solid hydrochloride salt and dry under vacuum.

Q & A

Q. Advanced Research Focus

  • Methodological Approach : Use a Pictet-Spengler reaction for cyclization, with Lewis acids (e.g., ZnCl₂) to enhance regioselectivity. Monitor reaction intermediates via LC-MS to identify bottlenecks .
  • Data-Driven Optimization : Design a fractional factorial experiment to test variables (temperature, catalyst loading, solvent polarity). Use response surface models to predict optimal conditions .

Table 1 : Example Optimization Parameters

VariableRange TestedImpact on Yield
Temperature60–100°CNon-linear
Catalyst (mol%)5–15%Positive correlation
Solvent (DMF/H₂O)1:1–4:1Optimal at 3:1

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Exposure Controls : Use fume hoods and NIOSH-approved respirators during synthesis due to potential inhalation risks of fine hydrochloride salts .
  • Personal Protective Equipment (PPE) : Nitrile gloves, EN 166-certified goggles, and flame-resistant lab coats to mitigate skin/eye contact and combustion risks .

Advanced Consideration : Conduct a hazard operability (HAZOP) study to assess risks during scale-up, focusing on exothermic reactions during ester hydrolysis .

How do solvent polarity and pH affect the stability of the hydrochloride salt?

Q. Advanced Research Focus

  • Experimental Design : Perform accelerated stability studies in buffers (pH 1–10) and solvents (aqueous/organic). Monitor degradation via UV-Vis and NMR.
  • Key Finding : Hydrolysis of the ester group occurs above pH 7, while the indole ring remains stable in polar aprotic solvents (e.g., DMSO) .

Table 2 : Stability Profile in Common Solvents

SolventDegradation Rate (24h)Major Degradation Pathway
Water15%Ester hydrolysis
Methanol5%Minimal
DCM<1%Stable

What computational methods validate the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Model binding to serotonin receptors (5-HT₃/5-HT₄) using the tetrahydro-pyridoindole scaffold as a pharmacophore .
  • Docking Studies : Compare binding affinity with analogs (e.g., 8-methyl vs. 8-ethyl derivatives) to identify steric effects .

Data Contradiction Note : Discrepancies between in silico predictions and in vitro assays may arise from protonation state changes in the hydrochloride form under physiological pH .

How can contradictory spectral data (e.g., NMR vs. MS) be resolved?

Q. Methodological Answer

  • Case Study : If MS indicates a molecular ion [M+H]⁺ at m/z 345.2 but NMR suggests impurities, use preparative HPLC to isolate fractions and re-analyze. Cross-validate with high-resolution MS (HRMS) .
  • Advanced Tool : Apply principal component analysis (PCA) to NMR datasets to distinguish noise from true structural signals .

What strategies mitigate batch-to-batch variability in hydrochloride salt crystallization?

Q. Advanced Research Focus

  • Crystallization Optimization : Use anti-solvent precipitation (e.g., adding ethyl acetate to DMSO solution) with controlled cooling rates (1°C/min) .
  • Quality Control : Implement process analytical technology (PAT) like in-line Raman spectroscopy to monitor crystal polymorphism .

How does the methyl group at position 8 influence the compound’s electronic properties?

Q. Basic Research Focus

  • Spectroscopic Analysis : Compare UV-Vis spectra of 8-methyl vs. unsubstituted analogs. The methyl group induces a bathochromic shift (~10 nm) due to electron-donating effects .
  • Computational Validation : Density functional theory (DFT) calculations show increased electron density on the indole nitrogen .

What are the challenges in scaling up the synthesis from milligram to gram quantities?

Q. Advanced Research Focus

  • Key Issues : Exothermicity during cyclization; hydrochloride salt hygroscopicity.
  • Mitigation : Use jacketed reactors for temperature control and lyophilization for salt stabilization .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Q. Methodological Answer

  • Step 1 : Synthesize analogs with modifications at the ester group (e.g., ethyl vs. methyl) and indole position 8.
  • Step 2 : Test in vitro binding assays (e.g., radioligand displacement for 5-HT receptors).
  • Step 3 : Apply multivariate regression to correlate substituent effects (Hammett σ values) with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.